

An In-depth Technical Guide to 3-Bromo-2-iodobenzoic Acid

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Compound of Interest

Compound Name: *3-Bromo-2-iodobenzoic acid*

Cat. No.: *B1313748*

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Introduction

3-Bromo-2-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both bromine and iodine atoms on the benzoic acid core, allows for selective functionalization through various cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. The presence of three different functional groups—a carboxylic acid, a bromine atom, and an iodine atom—offers chemists a wide range of possibilities for molecular elaboration. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on experimental details for its application in research and development.

Chemical Identity and Properties

The IUPAC name for this compound is **3-bromo-2-iodobenzoic acid**.^[1] It is also known by several synonyms, which are listed in the table below.

Table 1: Synonyms and Identifiers for **3-Bromo-2-iodobenzoic acid**

Identifier Type	Value
IUPAC Name	3-bromo-2-iodobenzoic acid
CAS Number	503821-94-1
Molecular Formula	C ₇ H ₄ BrIO ₂
Synonyms	
2-iodo-3-bromobenzoic acid	
3-bromo-2-iodo benzoic acid	

Table 2: Physicochemical Properties of **3-Bromo-2-iodobenzoic acid**

Property	Value	Source
Molecular Weight	326.91 g/mol	[1] [2]
Appearance	Light yellow to pink to light brown powder	[3]
Melting Point	148-151 °C	ChemicalBook
Boiling Point	365.2±32.0 °C (Predicted)	ChemicalBook
LogP	2.75190	[4]
PSA (Polar Surface Area)	37.30000	[4]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-2-iodobenzoic acid** is not readily available in the provided search results, a general synthetic strategy can be inferred from standard organic chemistry principles and protocols for analogous compounds. A plausible synthetic route would involve the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction. For instance, starting from 2-amino-3-bromobenzoic acid, a diazonium salt can be generated using sodium nitrite in an acidic medium. Subsequent treatment with a source of iodide, such as potassium iodide, would yield the desired **3-bromo-2-iodobenzoic acid**.

Experimental Protocols: Reactivity and Applications

The synthetic utility of **3-bromo-2-iodobenzoic acid** lies in the differential reactivity of its halogen substituents in cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of **3-bromo-2-iodobenzoic acid**, the iodine at the 2-position can be selectively coupled with a boronic acid in the presence of a palladium catalyst and a base, leaving the bromine at the 3-position intact for subsequent transformations.

General Protocol for Selective Suzuki-Miyaura Coupling at the 2-position:

- Reaction Setup: In a clean, dry Schlenk flask, combine **3-bromo-2-iodobenzoic acid** (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%), and a base, typically an aqueous solution of Na_2CO_3 (2.0-3.0 equiv.) or K_2CO_3 .
- Solvent: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
- Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
- Reaction Conditions: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Sonogashira Coupling

Similarly, the Sonogashira coupling allows for the selective formation of a carbon-carbon bond between the 2-iodo position of **3-bromo-2-iodobenzoic acid** and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

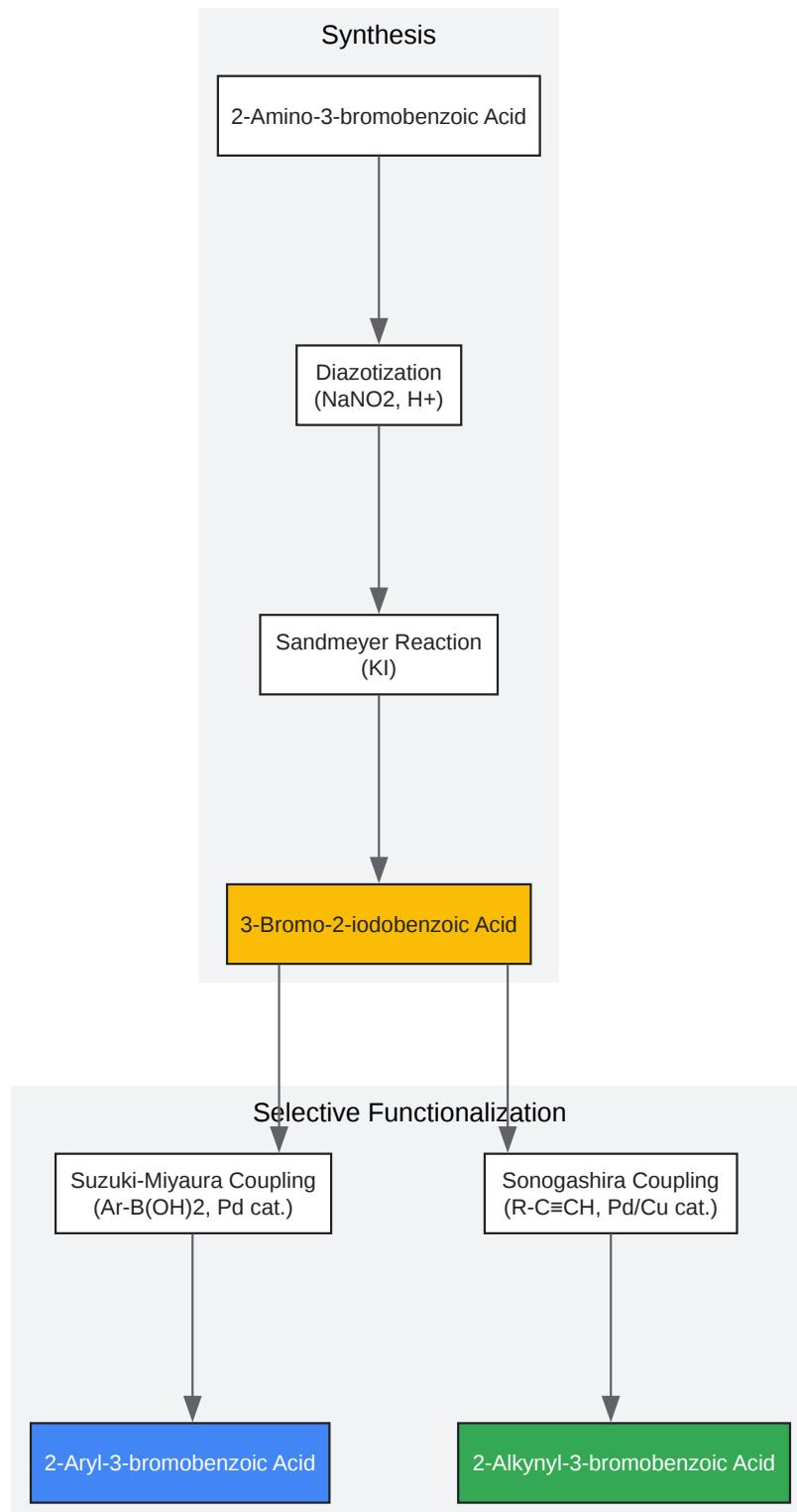
General Protocol for Selective Sonogashira Coupling at the 2-position:

- Reaction Setup: To a Schlenk flask, add **3-bromo-2-iodobenzoic acid** (1.0 equiv.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2-5 mol%), and a copper(I) salt (e.g., CuI , 2-10 mol%).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
- Solvent and Base: Add a suitable solvent, such as degassed triethylamine or a mixture of THF and triethylamine.
- Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
- Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
- Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with aqueous ammonium chloride solution and brine.
- Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Logical Workflow for Synthesis and Application

The following diagram illustrates a logical workflow for the synthesis and subsequent functionalization of **3-bromo-2-iodobenzoic acid**.

Synthesis and Application of 3-Bromo-2-iodobenzoic Acid

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Caption: Synthetic route and applications of **3-Bromo-2-iodobenzoic acid**.

Conclusion

3-Bromo-2-iodobenzoic acid is a highly valuable and versatile building block for organic synthesis. Its distinct halogen substitution allows for selective and sequential functionalization, providing a powerful tool for the construction of complex molecular architectures. The experimental protocols outlined in this guide for Suzuki-Miyaura and Sonogashira couplings serve as a starting point for researchers to explore the rich chemistry of this compound in their drug discovery and materials science endeavors. Further investigation into its synthesis and reactivity will undoubtedly continue to expand its applications in the chemical sciences.

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